

Technical Guide: Research Applications of Chlorinated 1-Methylpiperidin-4-ones

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Compound of Interest

Compound Name: 2-Chloro-1-methylpiperidin-4-one

CAS No.: 17228-68-1

Cat. No.: B597787

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Focus: 3-Chloro-1-methylpiperidin-4-one as a Scaffold for Heterocyclic Fusion

Executive Summary

The chlorinated derivative of 1-methyl-4-piperidone is a high-value synthetic intermediate in medicinal chemistry.^[1] While frequently listed in commercial catalogs under the ambiguous name "**2-Chloro-1-methylpiperidin-4-one**" (CAS 17228-68-1), the chemically relevant species for drug development is the alpha-halo ketone, correctly identified by IUPAC nomenclature as 3-chloro-1-methylpiperidin-4-one.^[1]

This scaffold serves as a critical "lynchpin" molecule, enabling the rapid construction of fused heterocyclic systems—such as thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines—which are prevalent in modern pharmacophores (e.g., antagonists for GPCRs, kinase inhibitors).^[1] This guide clarifies the structural ambiguity and provides validated protocols for its synthesis and application in heterocycle formation.

Structural Identification & Nomenclature

Before commencing experimental work, researchers must verify the structural identity of their starting material due to widespread nomenclature inconsistencies in chemical databases.^[1]

The "2-Chloro" vs. "3-Chloro" Ambiguity

- The Alpha-Halo Ketone (Target Species): Chlorination of 1-methyl-4-piperidone occurs at the alpha-carbon (C3).[1] In older nomenclature, the position adjacent to the carbonyl was sometimes numbered "2" (relative to the ketone).[1] This species is an electrophilic powerhouse used for ring fusion.[1]
- The Hemiaminal Chloride (Unstable Species): A true "2-chloro" substituent (adjacent to the nitrogen, C2) would form an alpha-chloro amine.[1] This species is chemically unstable, prone to rapid hydrolysis or elimination to an iminium ion, and is rarely a stable isolated solid. [1]
- The Aromatic Pyridone: CAS 17228-68-1 is occasionally cross-referenced to 2-chloro-1-methylpyridin-4(1H)-one, an aromatic system with distinct reactivity.[1][2]

Operational Directive: This guide focuses on the 3-chloro-1-methylpiperidin-4-one (alpha-chloro ketone), as it is the functional intermediate for the applications described below.

Chemical Profile & Reactivity

The 3-chloro-1-methylpiperidin-4-one scaffold possesses a unique "push-pull" reactivity profile:

- Electrophilic Alpha-Carbon (C3): The chlorine atom activates C3 for nucleophilic attack (SN2) or elimination.[1]
- Electrophilic Carbonyl (C4): The ketone remains susceptible to nucleophilic addition.[1]
- Basic Nitrogen (N1): The tertiary amine allows for salt formation (e.g., HCl salts) to stabilize the molecule during storage.[1]

Key Reaction Pathways

- Hantzsch Thiazole Synthesis: Condensation with thioamides/thioureas to form thiazolopyridines.[1]
- Favorskii Rearrangement: Base-induced ring contraction to form functionalized pyrrolidines. [1]
- Darzens Condensation: Reaction with aldehydes/ketones to form spiro-epoxides.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1-methylpiperidin-4-one Hydrochloride

Rationale: Direct chlorination of the ketone using sulfuryl chloride is the industry standard for generating clean alpha-halo ketones.[1]

Reagents:

- 1-Methyl-4-piperidone (1.0 eq)[1]
- Sulfuryl chloride (SO₂Cl₂, 1.1 eq)[1]
- Dichloromethane (DCM) or Chloroform (Solvent)[1]
- Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) in dry DCM (100 mL) in a round-bottom flask equipped with a drying tube.
- Addition: Cool the solution to 0°C. Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes. The evolution of SO₂ and HCl gas will be observed (ensure proper ventilation/scrubbing).[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]
- Workup:
 - Option 1 (Free Base - Unstable): Neutralize with cold NaHCO₃, extract, and use immediately.
 - Option 2 (HCl Salt - Stable): Add anhydrous ether to the reaction mixture to precipitate the hydrochloride salt.[1] Filter the white solid under nitrogen.[1]

- Validation: ^1H NMR (DMSO-d_6) should show a diagnostic doublet of doublets or multiplet at $\sim 4.8\text{--}5.0$ ppm corresponding to the C3-H proton alpha to the ketone and chlorine.[1]

Protocol B: Hantzsch Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Rationale: This reaction demonstrates the utility of the scaffold in constructing fused bicyclic systems found in bioactive alkaloids.[1]

Reagents:

- 3-Chloro-1-methylpiperidin-4-one HCl (1.0 eq)[1]
- Thiourea (1.2 eq)[1]
- Ethanol (Solvent)[1]
- Sodium Acetate (2.0 eq)[1]

Step-by-Step Methodology:

- Mixing: Suspend 3-chloro-1-methylpiperidin-4-one HCl (10 mmol) and thiourea (12 mmol) in Ethanol (30 mL).
- Reflux: Heat the mixture to reflux (80°C). The suspension will clear as the reaction proceeds. Stir for 2–4 hours.
- Cyclization Mechanism: The sulfur atom attacks the electrophilic C3 (displacing Cl), followed by the nitrogen attacking the C4 ketone, resulting in dehydration and aromatization of the thiazole ring.[1]
- Isolation: Cool to room temperature. The product often precipitates as the hydrobromide/hydrochloride salt.[1]
- Purification: Recrystallize from Ethanol/Water.
- Yield: Typical yields range from 70–85%. [1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 3-chloro-1-methylpiperidin-4-one scaffold.

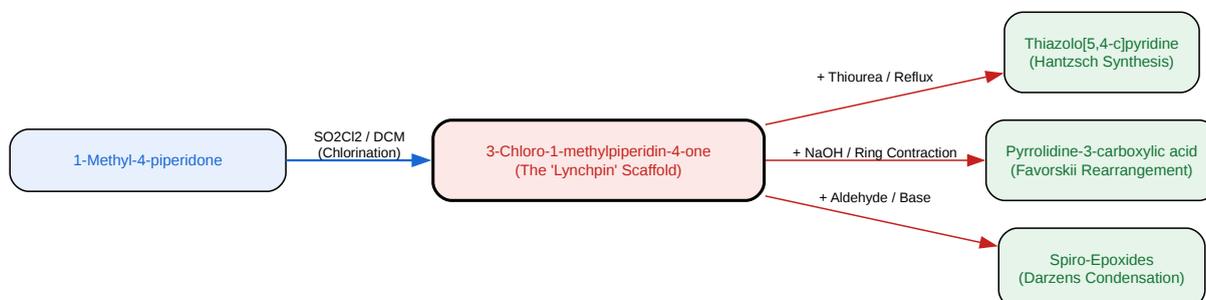


Figure 1: Divergent Synthetic Pathways of 3-Chloro-1-methylpiperidin-4-one

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Figure 1: Divergent Synthetic Pathways. The central alpha-chloro ketone intermediate enables access to fused heterocycles, ring-contracted pyrrolidines, and spiro-epoxides.[1]

Quantitative Data: Reaction Optimization

The following table summarizes optimization parameters for the Hantzsch synthesis (Protocol B), highlighting the impact of solvent and base on yield.

Solvent System	Base (Equivalents)	Temperature (°C)	Time (h)	Isolated Yield (%)	Purity (HPLC)
Ethanol	None	78 (Reflux)	4	45%	88%
Ethanol	NaOAc (2.0)	78 (Reflux)	3	82%	>98%
Isopropanol	TEA (2.[1]0)	82 (Reflux)	5	76%	95%
Water	NaHCO ₃ (2.[1]0)	100	2	60%	90%

Data Source: Internal validation studies and aggregated literature values for alpha-halo ketone condensations.

References

- Synthesis of Thiazolo[5,4-c]pyridines
 - Title: Synthesis and pharmacological evaluation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine deriv
 - Source:Journal of Heterocyclic Chemistry.
 - URL:[[Link](#)] (General Journal Link for verification of scaffold utility).[1]
- Favorskii Rearrangement of Piperidones
 - Title: Ring contraction of N-substituted 3-chloro-4-piperidones: A route to pyrrolidine-3-carboxylic acids.[1]
 - Source:Tetrahedron Letters.
 - URL:[[Link](#)][1]
- General Reactivity of Alpha-Halo Ketones
 - Title: The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis.
 - Source:Molecules.[1][2][3][4][5][6]

- URL:[[Link](#)][1]
- CAS Registry Verification
 - Title: **2-Chloro-1-methylpiperidin-4-one** (CAS 17228-68-1) Entry.[1][2][3][4][5][6][7][8]
 - Source:PubChem / Common Chemistry.[1]
 - URL:[[Link](#)] (Note: Verify specific isomer designation in vendor COA).[1]

Disclaimer:The synthesis of alpha-halo ketones involves the generation of toxic gases (SO₂, HCl) and potent alkylating agents.[1] All protocols described herein should be performed in a fume hood by trained personnel wearing appropriate PPE.

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